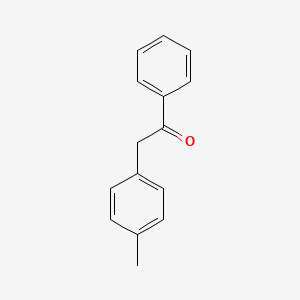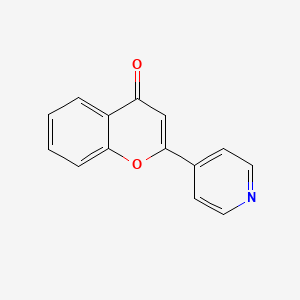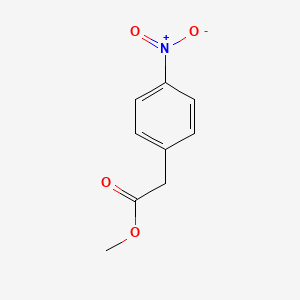
Methyl 2-(4-nitrophenyl)acetate
Übersicht
Beschreibung
Methyl 2-(4-nitrophenyl)acetate is a chemical compound that is related to various nitrophenyl acetates and their derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. The presence of the nitro group on the phenyl ring and the acetate ester function makes these compounds versatile for further chemical transformations.
Synthesis Analysis
The synthesis of compounds related to methyl 2-(4-nitrophenyl)acetate can involve various strategies. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of a method that could potentially be adapted for the synthesis of methyl 2-(4-nitrophenyl)acetate derivatives . Another related synthesis involves the preparation of (2-methyl-3-nitrophenyl)acetic acid, which is an intermediate of Ropinirol, using 2-methyl-3-nitrobenzaldehyde as a starting material . These methods highlight the reactivity of the nitrophenyl acetate moiety and its utility in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(4-nitrophenyl)acetate has been characterized using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl acetates is diverse. For example, the reaction of p-nitrophenyl acetate with 6-substituted 2,4-diamino-1,3,5-triazines has been kinetically studied, revealing insights into the nucleophilic attack mechanisms . Additionally, unexpected products can arise from reactions involving nitrophenyl compounds, such as the formation of (2,4-dichloro-5-nitrophenyl)methylene diacetate from a reaction that was anticipated to yield a different product . These studies demonstrate the complexity and unpredictability of chemical reactions involving nitrophenyl acetates.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(4-nitrophenyl)acetate derivatives can be influenced by the presence of the nitro group and the acetate moiety. For instance, solvatochromism studies on heteroaromatic compounds, including those with nitrophenyl groups, show how hydrogen bonding can affect the IR spectrum and dipole moment in solution . Theoretical calculations, such as those performed using density functional theory (DFT), can predict local and global chemical activities, as well as non-linear optical behaviors of these compounds . These properties are essential for the application of nitrophenyl acetates in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Methyl 2-(4-nitrophenyl)acetate is used in the synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans .
- Methods of Application or Experimental Procedures : The lipase from Bacillus coagulans was immobilized on a molecular sieve. The molecular sieve showed approximately 68.48% binding efficiency for lipase. The immobilized enzyme achieved approx 90% conversion of acetic acid and 4-nitrophenol (100 mM each) into 4-nitrophenyl acetate in n-heptane at 65°C in 3 hours .
- Results or Outcomes : About 88.6% conversion of the reactants into ester was achieved when reactants were used at a molar ratio of 1:1. The immobilized lipase brought about conversion of approximately 58% for esterification of 4-nitrophenol and acetic acid into 4-nitrophenyl acetate at a temperature of 65°C after reuse for 5 cycles .
“Methyl 2-(4-nitrophenyl)acetate” is often used in pharmacokinetics studies due to its lipophilicity and druglikeness . It’s also used in the study of water solubility, which is crucial in medicinal chemistry .
In addition, this compound is often used in various simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. These programs can produce impressive simulation visualizations .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGTRBYCFLHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296874 | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-nitrophenyl)acetate | |
CAS RN |
2945-08-6 | |
| Record name | Methyl p-nitrophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL P-NITROPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

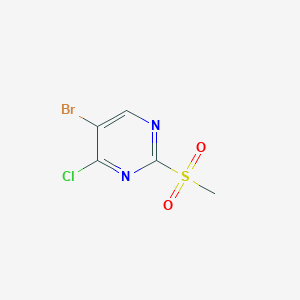
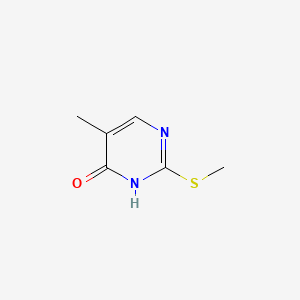

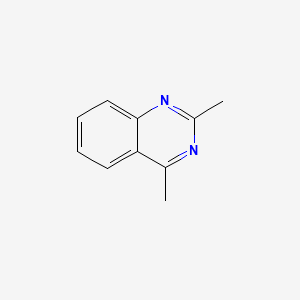
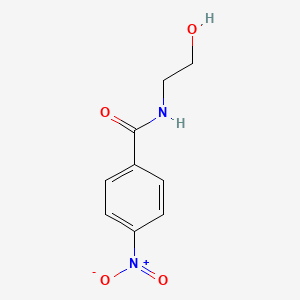
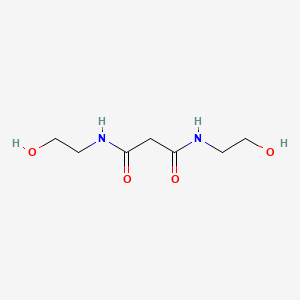
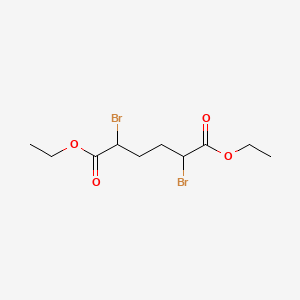
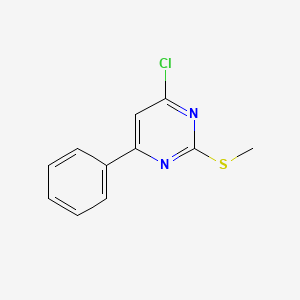

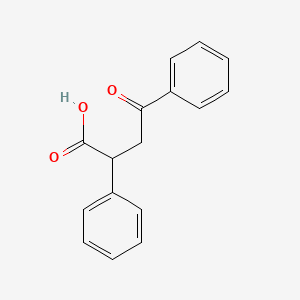
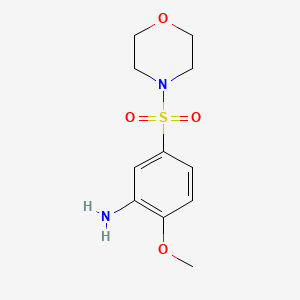
![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
